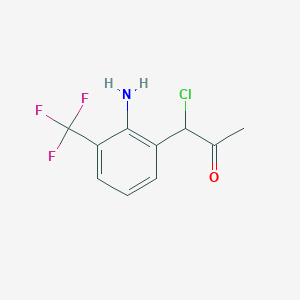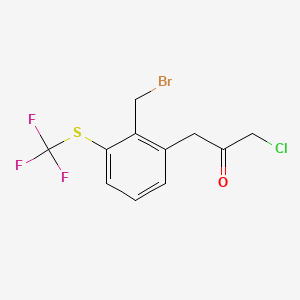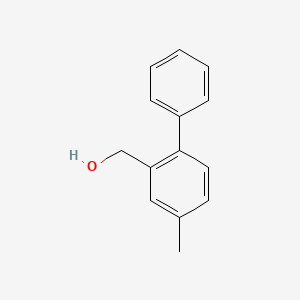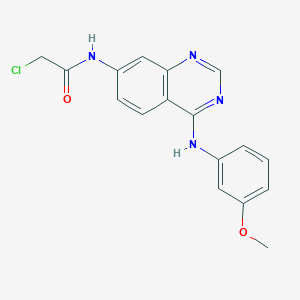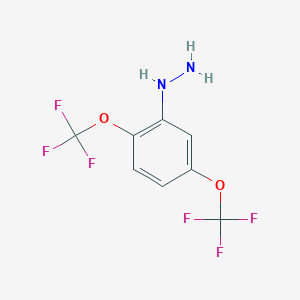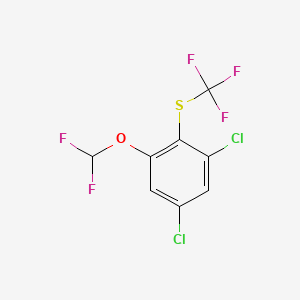
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of halogen atoms and functional groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and by-products.
化学反応の分析
Types of Reactions
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert functional groups into simpler forms.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.
科学的研究の応用
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene
Comparison
Compared to similar compounds, 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups and halogen atoms. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other compounds may not be able to fulfill.
特性
分子式 |
C8H3Cl2F5OS |
|---|---|
分子量 |
313.07 g/mol |
IUPAC名 |
1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H |
InChIキー |
WDHZYYRMLJIDIZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC(F)F)SC(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




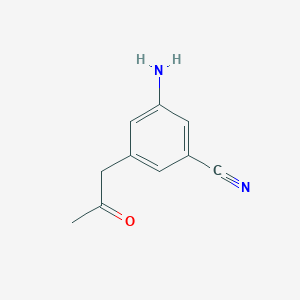

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

